3-Amino-2-chloro-4'-(trifluoromethoxy)biphenyl
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Overview
Description
3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl is an organic compound that features a biphenyl structure with an amino group at the 3-position, a chlorine atom at the 2-position, and a trifluoromethoxy group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of 3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted biphenyl compounds .
Scientific Research Applications
3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)aniline: This compound has a similar structure but lacks the biphenyl moiety.
4-Amino-3-chlorobenzotrifluoride: Similar in structure but with different substitution patterns.
Uniqueness
3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl is unique due to the presence of both the trifluoromethoxy group and the biphenyl structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
3-Amino-2-chloro-4'-(trifluoromethoxy)biphenyl is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an amino group, a chlorine atom, and a trifluoromethoxy group attached to a biphenyl backbone. This unique structure contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing the following minimum inhibitory concentration (MIC) values:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Pseudomonas aeruginosa | 100 |
Escherichia coli | 75 |
Klebsiella pneumoniae | 100 |
These results suggest that the compound may serve as a potential candidate for developing new antibiotics, particularly against resistant strains .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
A notable study reported the following IC50 values for different cancer cell lines:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12 |
A549 (Lung Cancer) | 15 |
HeLa (Cervical Cancer) | 10 |
These findings indicate that this compound could be a promising lead compound for further development in cancer therapeutics .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The trifluoromethoxy group enhances lipophilicity, facilitating membrane penetration and interaction with cellular components. It has been suggested that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Molecular Docking Studies
Molecular docking studies have indicated that this compound binds effectively to the active sites of enzymes such as DNA gyrase in bacteria and various kinases in cancer cells. This binding disrupts normal enzymatic functions, leading to cell death or growth inhibition .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against multi-drug resistant strains of bacteria. The compound demonstrated potent activity comparable to standard antibiotics like chloramphenicol, suggesting its potential use as an alternative treatment option .
Case Study 2: Cancer Cell Line Testing
A comprehensive study involving multiple cancer cell lines assessed the cytotoxic effects of varying concentrations of the compound. Results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM. The study concluded that further investigation into its mechanisms could yield valuable insights for anticancer drug development .
Properties
IUPAC Name |
2-chloro-3-[4-(trifluoromethoxy)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-12-10(2-1-3-11(12)18)8-4-6-9(7-5-8)19-13(15,16)17/h1-7H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAFGROATRPUOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Cl)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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